molecular formula C28H56O15 B8071829 Methyl propionate-PEG12

Methyl propionate-PEG12

Cat. No.: B8071829
M. Wt: 632.7 g/mol
InChI Key: OPWRRDAXKLEUKI-UHFFFAOYSA-N
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Description

Methyl propionate-PEG12 is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propionate-PEG12 can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methyl propionate. The synthesis typically involves the esterification of PEG with methyl propionate under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, and the reaction temperature is maintained to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl propionate-PEG12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl propionate-PEG12 has a wide range of applications in scientific research:

Mechanism of Action

Methyl propionate-PEG12 functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for targeted therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl propionate-PEG12 is unique due to its optimal chain length, which provides a balance between solubility, stability, and flexibility. This makes it suitable for a wide range of applications in PROTAC synthesis and other research areas .

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWRRDAXKLEUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135762
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239588-11-4
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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